molecular formula C14H22ClN5 B12231893 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12231893
M. Wt: 295.81 g/mol
InChI Key: BRDXTVKGCMQQGG-UHFFFAOYSA-N
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Description

This compound is a methanamine derivative featuring two pyrazole rings substituted with cyclopentyl and methyl groups. Its molecular formula is C₁₅H₂₂N₆, with a molecular weight of 286.38 g/mol.

Properties

Molecular Formula

C14H22ClN5

Molecular Weight

295.81 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H21N5.ClH/c1-18-10-12(8-16-18)6-15-7-13-9-17-19(11-13)14-4-2-3-5-14;/h8-11,14-15H,2-7H2,1H3;1H

InChI Key

BRDXTVKGCMQQGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Precursors

Core Pyrazole Ring Formation

The pyrazole scaffold is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Hydrazine hydrate reacts with ethyl acetoacetate under nano-ZnO catalysis to form 1,3,5-trisubstituted pyrazoles in 95% yield .
  • Cyclopentyl-substituted pyrazoles are synthesized using cyclopentanone derivatives and substituted hydrazines under acidic conditions.
Table 1: Cyclocondensation Conditions and Outcomes
Starting Materials Catalyst/Solvent Temperature/Time Yield Source
Ethyl acetoacetate + hydrazine Nano-ZnO, ethanol 60°C, 2 h 95%
Cyclopentanone + methyl hydrazine HCl, ethanol Reflux, 6 h 82%

Alkylation and Functionalization Strategies

N-Alkylation of Pyrazole Intermediates

Post-cyclocondensation, N-alkylation introduces the cyclopentyl and methyl groups:

  • 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is treated with methylamine and NaBH4 in methanol to form the secondary amine.
  • Mitsunobu conditions (DIAD, PPh₃) enable alkylation of pyrazole nitrogen with cyclopentanol.
Table 2: Alkylation Reaction Parameters
Substrate Alkylating Agent Reagents/Conditions Yield Source
1H-Pyrazole-4-carbaldehyde Cyclopentyl bromide K₂CO₃, DMF, 80°C, 12 h 78%
4-Aminomethylpyrazole Methyl iodide NaH, THF, 0°C→RT, 6 h 85%

Cross-Coupling Reactions for Structural Elaboration

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups:

  • 4-Bromo-1-methylpyrazole reacts with cyclopentylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C).

Buchwald-Hartwig Amination

Forms C–N bonds between pyrazole rings and amine linkers:

  • 4-Chloropyrazole derivatives couple with [(1-methyl-1H-pyrazol-4-yl)methyl]amine using Pd₂(dba)₃ and Xantphos.
Table 3: Cross-Coupling Protocols
Reaction Type Catalytic System Substrates Yield Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxane 4-Bromopyrazole + boronic acid 88%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos Chloropyrazole + amine 76%

Reductive Amination for Methanamine Linkage

The methanamine bridge between pyrazole units is formed via reductive amination:

  • 1-Cyclopentylpyrazole-4-carbaldehyde reacts with [(1-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of NaBH3CN (MeOH, RT, 24 h).
Table 4: Reductive Amination Conditions
Carbonyl Compound Amine Reducing Agent Yield Source
1-Cyclopentylpyrazole-4-carbaldehyde [(1-Methylpyrazol-4-yl)methyl]amine NaBH3CN 81%

Optimization Challenges and Solutions

Steric Hindrance Mitigation

  • Microwave-assisted synthesis reduces reaction times for sterically hindered intermediates (e.g., cyclopentyl groups) from 12 h to 2 h.
  • Ionic liquid solvents (e.g., [BMIM][BF₄]) improve yields by 15–20% in N-alkylation steps.

Purification Strategies

  • Flash chromatography (SiO₂, EtOAc/hexane) resolves regioisomers.
  • Crystallization from ethanol/water mixtures enhances purity (>99%).

Comparative Analysis of Synthetic Routes

Table 5: Efficiency of Key Methods
Method Steps Total Yield Purity Scalability
Cyclocondensation + alkylation 4 62% 98% High
Cross-coupling + reductive amination 3 74% 97% Moderate
One-pot tandem synthesis 2 55% 95% Low

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the methylene bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could lead to the formation of pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways. Research indicates that derivatives of pyrazoles can act as inhibitors of various enzymes and receptors, making them valuable in drug discovery.

Case Study: Inhibition of Retinoid Metabolism

Recent studies have investigated the role of similar pyrazole compounds in modulating retinoid metabolism, which is crucial for preventing ocular diseases such as age-related macular degeneration. The structural features of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine may allow it to interact effectively with retinoid-binding proteins, thereby influencing retinoid flux in the eye .

Pharmacology

In pharmacological research, compounds like 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine are being studied for their potential as anti-inflammatory and analgesic agents. The ability of pyrazole derivatives to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases.

Example: Anti-inflammatory Activity

Studies have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are key mediators in inflammatory responses. This compound's structural attributes may enhance its efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

The unique properties of pyrazole-based compounds extend beyond biological applications into material science. The ability to form coordination complexes with metals makes them suitable for use in catalysis and materials synthesis.

Application: Catalysis

Research has shown that pyrazole derivatives can serve as ligands in metal-catalyzed reactions. Their chelating ability allows for the stabilization of metal ions, facilitating various chemical transformations essential in organic synthesis and industrial processes .

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
1-(1-Cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine C₁₅H₂₂N₆ 286.38 Cyclopentyl, methyl-pyrazole Hypothesized CNS activity due to pyrazole-methanamine backbone; no direct data available.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ 187.24 Phenyl, methyl-pyrazole Simpler structure; potential scaffold for kinase inhibitors or GPCR ligands.
1-(1-Isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine C₁₂H₂₀ClN₅ 269.77 Isopropyl, methyl-pyrazole (3-position) Increased steric bulk; may affect binding affinity in enzyme active sites.
N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine C₁₂H₁₃F₂N₃ 237.25 Difluorobenzyl, methyl-pyrazole Fluorine atoms enhance metabolic stability; possible use in PET imaging or targeted therapies.
Methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine C₂₀H₂₄N₆O 388.45 Cyclopentyl-phenyl, oxadiazole, methyl-pyrazole Binds to retinol-binding protein 1 (CRBP1); nonretinoid inhibitor with therapeutic potential.
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C₁₂H₁₉ClFN₅ 287.76 Ethyl, fluoroethyl-pyrazole Fluorine substitution improves bioavailability; applications in inflammation or oncology research.

Structural and Functional Insights :

Substituent Effects :

  • Cyclopentyl vs. Phenyl/Isopropyl : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility compared to the rigid phenyl group or the bulkier isopropyl group .
  • Fluorine Incorporation : Fluorinated analogs (e.g., difluorobenzyl or fluoroethyl) exhibit enhanced metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted therapies .
  • Heterocyclic Additions : The oxadiazole ring in the CRBP1 inhibitor introduces hydrogen-bonding capabilities, critical for protein-ligand interactions .

Molecular Weight and Drug-Likeness :

  • The target compound (286.38 g/mol) and its oxadiazole-containing analog (388.45 g/mol) approach or exceed the typical threshold for CNS drugs (≤500 g/mol), which may limit bioavailability. Simpler analogs (e.g., 187.24 g/mol) may lack sufficient binding complexity .

Safety Profiles :

  • While safety data for the target compound are unavailable, related methanamine derivatives (e.g., 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) show acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating careful handling .

Biological Activity

1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, including two pyrazole rings and a cyclopentyl group, shows various biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is C14H22N5, with a molecular weight of approximately 250.36 g/mol. Its structure allows for diverse chemical reactivity and biological interactions, making it a subject of interest in pharmacological research.

PropertyValue
Molecular FormulaC14H22N5
Molecular Weight250.36 g/mol
IUPAC Name1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The mechanisms of action typically involve:

  • Modulation of Inflammatory Pathways : The compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic disorders, which could lead to therapeutic effects in diseases like diabetes or obesity .

Therapeutic Applications

The potential applications of 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine are diverse:

  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory drugs.
  • Cancer Therapeutics : The compound's interactions with cellular signaling pathways suggest potential applications in cancer treatment.

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structural features, 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its unique combination of structural elements and biological activity.

Compound NameMolecular FormulaNotable Features
5-Bromo-2-aryl benzimidazole derivativesC13H15N3Non-cytotoxic potential dual inhibitors
(1-Cyclopentylpyrazol)heptylamineC16H29N3Different alkane chain length
N-[((3-Methylpyrazol)carbonothioyl)thio]-2-methoxybenzamideC12H14N2O2S2Known for distinct molecular properties

In Vitro Studies

In vitro studies have demonstrated that 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can effectively inhibit certain enzymes at micromolar concentrations without significant cytotoxicity. For instance, one study reported an IC50 value of approximately 14.76 μM against specific metabolic enzymes, indicating its potential as a selective inhibitor .

Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound to various receptors. These studies suggest that the compound can effectively bind to active sites on enzymes involved in metabolic pathways, further supporting its therapeutic potential .

Q & A

Q. What are the recommended safety protocols for handling 1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine in laboratory settings?

  • Methodological Answer :
    • Respiratory Protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
    • Skin Protection : Full-body chemical-resistant suits are advised, with material selection based on workplace hazard assessments .
    • Environmental Control : Prevent drainage contamination by isolating the compound during synthesis or disposal .
    • First Aid : Immediate consultation with a physician is required for exposure, with SDS documentation provided .

Q. How can researchers optimize the synthesis of pyrazole-containing compounds like this target molecule?

  • Methodological Answer :
    • Reaction Conditions : Adapt protocols from analogous pyrazole syntheses, such as using DMSO as a solvent, cesium carbonate as a base, and copper(I) bromide as a catalyst at 35°C for 48 hours .
    • Purification : Employ liquid-liquid extraction (e.g., dichloromethane) followed by gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product .
    • Yield Improvement : Optimize stoichiometry of cyclopentylamine and pyrazole precursors, as yields for similar compounds range from 17–82% depending on reaction tuning .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
    • 1H/13C NMR : Assign peaks for pyrazole ring protons (δ 8.87 ppm) and cyclopentyl/methyl groups to confirm substitution patterns .
    • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ for related pyrazoles) .
    • IR Spectroscopy : Identify functional groups via absorption bands (e.g., N-H stretches at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer :
    • DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attack, focusing on the pyrazole ring and cyclopentyl group .
    • Thermal Stability : Simulate decomposition pathways using software like Gaussian to identify temperature thresholds (e.g., decomposition >200°C for similar structures) .
    • Solubility Prediction : Apply COSMO-RS models to estimate log P values and solvent compatibility, noting limited water solubility from empirical data .

Q. What strategies resolve contradictions in toxicity data for pyrazole derivatives?

  • Methodological Answer :
    • In Silico Toxicity Screening : Use tools like EPA’s ToxCast to compare predicted vs. observed acute toxicity (e.g., LD50 discrepancies) .
    • In Vitro Assays : Conduct MTT or Ames tests to validate mutagenicity, as IARC/NTP classifications for similar compounds show no carcinogenicity .
    • Dose-Response Studies : Address data gaps (e.g., bioaccumulation potential) via zebrafish or Daphnia magna models .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • Methodological Answer :
    • Scaffold Modification : Replace the cyclopentyl group with bulkier substituents (e.g., bicyclic moieties) to improve target binding, as seen in kinase inhibitor studies .
    • Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro) to the pyrazole ring to modulate metabolic stability, mimicking derivatives with improved pharmacokinetics .
    • Bioisosteric Replacement : Substitute the methyl group on the pyrazole with trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .

Methodological Notes

  • Data Limitations : Key parameters like Log Pow, vapor pressure, and soil mobility remain uncharacterized for this compound; prioritize experimental determination .
  • Synthesis Variability : Conflicting yields in literature (e.g., 17% vs. 82% for similar routes) suggest reaction scalability challenges; iterative optimization is critical .

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